5-chloro-2-(ethylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide: is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Sulfonylation: The ethanesulfonyl and methanesulfonyl groups can be introduced through sulfonylation reactions using ethanesulfonyl chloride and methanesulfonyl chloride, respectively, in the presence of a base like triethylamine.
Coupling with Benzothiazole: The final step involves coupling the sulfonylated pyrimidine with a benzothiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 2-(Ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(ethanesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13ClN4O5S3 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O5S3/c1-3-28(24,25)15-17-7-9(16)12(19-15)13(21)20-14-18-10-5-4-8(27(2,22)23)6-11(10)26-14/h4-7H,3H2,1-2H3,(H,18,20,21) |
InChI Key |
YQJBCINMZFSNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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